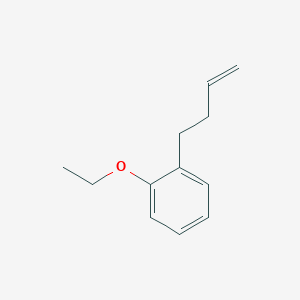
4-(3,4-Dimethoxyphenyl)-1-butene
概要
説明
4-(3,4-Dimethoxyphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 3,4-dimethoxyphenyl group
作用機序
Target of Action
A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been found to interact with the aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for the synthesis of neurotransmitters and other biologically active compounds .
Mode of Action
It’s known that the compound belongs to the class of phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . This structure might influence its interaction with its targets and the resulting changes.
Biochemical Pathways
Related compounds have been found to be involved in various biochemical reactions . For instance, 3,4-Dimethoxyphenethylamine, an analogue of dopamine, has been found in various species of cacti such as San Pedro and Peruvian Torch .
Pharmacokinetics
Related compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been found to interact with aromatic-amino-acid aminotransferase , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds like 3,4-dimethoxyphenethylamine, an analogue of dopamine, have been found to exhibit a broad range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Another method involves the reduction of 1-(3,4-dimethoxyphenyl)ethanol using a suitable catalyst such as Raney nickel. This process involves hydrogenation reactions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, the use of deep eutectic solvents as reaction media has been explored to enhance the green chemistry aspect of the synthesis .
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon or Raney nickel is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 4-(3,4-Dimethoxyphenyl)-1-butanol or 4-(3,4-dimethoxyphenyl)butane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-1-butene has several applications in scientific research:
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of muscle relaxants.
3,4-Dimethoxyphenol: Utilized in the preparation of multi-target anti-Alzheimer compounds.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-butene is unique due to its butene chain, which imparts distinct chemical properties and reactivity compared to its analogues. Its ability to undergo various chemical reactions and its applications in enhancing melanogenesis highlight its versatility and potential in scientific research and industrial applications.
特性
IUPAC Name |
4-but-3-enyl-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZJYVGMOUCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)




